The Strategic Role of 4-iodo-3-(trifluoromethyl)-1H-pyrazole in Modern Synthesis: A Technical Guide
The Strategic Role of 4-iodo-3-(trifluoromethyl)-1H-pyrazole in Modern Synthesis: A Technical Guide
Introduction: Unveiling a Privileged Synthetic Intermediate
In the landscape of modern medicinal and agricultural chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active agents.[1] Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions make it a cornerstone of drug design.[2] Within this important class of heterocycles, 4-iodo-3-(trifluoromethyl)-1H-pyrazole (CAS No. 866638-72-4) has emerged as a particularly strategic building block.
This technical guide provides an in-depth exploration of 4-iodo-3-(trifluoromethyl)-1H-pyrazole, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of properties to explain the causality behind its synthesis and application, offering field-proven insights into its handling, reactivity, and strategic deployment in the synthesis of complex molecular architectures. The trifluoromethyl (-CF3) group at the 3-position significantly modulates the electronic character of the pyrazole ring, enhancing lipophilicity and metabolic stability, while the iodine atom at the 4-position serves as a versatile synthetic handle for carbon-carbon bond formation.[3] This combination makes it an invaluable intermediate for accessing novel chemical space in drug discovery and agrochemical development.[4]
Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective use in the laboratory. The key characteristics of 4-iodo-3-(trifluoromethyl)-1H-pyrazole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 866638-72-4 | [5][6] |
| Molecular Formula | C₄H₂F₃IN₂ | [6] |
| Molecular Weight | 261.97 g/mol | [5] |
| Appearance | White to yellow powder or crystals | |
| Purity | Typically ≥98% | [6] |
| Storage Conditions | Store at 2-8°C, sealed in dry, dark place | |
| SMILES String | FC(F)(F)C1=C(I)C=NN1 | [5] |
| InChI Key | XRUHSOXIZMYOHX-UHFFFAOYSA-N |
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 4-Iodo-3-(trifluoromethyl)-1H-pyrazole is classified as acutely toxic if swallowed and requires careful handling in a controlled laboratory environment.
2.1 Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed |
Source:[5]
2.2 Recommended Handling Procedures
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Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles compliant with EN 166 standards.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.
-
Skin and Body Protection: Wear a lab coat and long-sleeved clothing.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
2.3 First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin: Wash off with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
2.4 Storage Protocol To ensure the long-term integrity of the compound, it should be stored in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.
Synthesis and Mechanistic Insights
3.1 Recommended Synthetic Protocol: Ceric Ammonium Nitrate (CAN)-Mediated Iodination
This method is favored for its high regioselectivity for the C4 position of the electron-deficient pyrazole ring.[7] The causality lies in the mechanism: CAN acts as a mild oxidant to generate a more potent electrophilic iodine species in situ, which then preferentially attacks the relatively more electron-rich C4 position compared to the C5 position, which is adjacent to the electron-withdrawing trifluoromethyl group.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(trifluoromethyl)-1H-pyrazole (1.0 equiv.) and elemental iodine (1.1-1.3 equiv.) in acetonitrile.
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Reaction Initiation: In a separate flask, prepare a solution of ceric ammonium nitrate (CAN) (1.1-1.2 equiv.) in acetonitrile. Add this solution dropwise to the pyrazole mixture.
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Reaction Conditions: Heat the resulting mixture to reflux (approx. 80-82°C) and stir vigorously. The reaction's causality is rooted in thermal energy overcoming the activation barrier for the electrophilic substitution on the deactivated ring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the excess iodine by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The solution will turn from brown to colorless.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure 4-iodo-3-(trifluoromethyl)-1H-pyrazole.[7][8]
Spectroscopic Characterization
4.1 Nuclear Magnetic Resonance (NMR)
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¹H NMR: The most characteristic signal will be a singlet for the C5-proton, expected to appear significantly downfield (δ ≈ 8.0-9.0 ppm in DMSO-d₆) due to the anisotropic effects of the pyrazole ring and the influence of the adjacent trifluoromethyl group. A broad singlet corresponding to the N-H proton will also be present, with its chemical shift being highly dependent on solvent and concentration.
-
¹³C NMR: Key signals would include the carbon bearing the iodine (C4), which would appear at a relatively high field (δ ≈ 60-70 ppm). The C3 and C5 carbons would be significantly affected by the trifluoromethyl group and the nitrogen atoms, appearing further downfield. The CF₃ carbon will appear as a quartet due to ¹JC-F coupling (δ ≈ 120 ppm, J ≈ 270 Hz).[7]
-
¹⁹F NMR: A sharp singlet is expected for the CF₃ group, typically in the range of δ -60 to -62 ppm (relative to CFCl₃).[7]
4.2 Mass Spectrometry (MS)
-
ESI-MS: The compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 262.9 or [M-H]⁻ at m/z 260.9, confirming the molecular weight.
Applications in Advanced Synthesis: A Gateway to Complexity
The synthetic utility of 4-iodo-3-(trifluoromethyl)-1H-pyrazole is primarily derived from the reactivity of its C-I bond in palladium-catalyzed cross-coupling reactions. This allows for the strategic, late-stage introduction of aryl, heteroaryl, and alkynyl moieties, which is a cornerstone of modern lead optimization in drug discovery.
5.1 Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds. Using 4-iodo-3-(trifluoromethyl)-1H-pyrazole, chemists can readily synthesize a diverse library of 4-aryl-3-(trifluoromethyl)pyrazoles, a motif found in numerous bioactive molecules.
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask or microwave vial, add 4-iodo-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like Na₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon). Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with stirring (e.g., 90-100°C) for several hours or until completion as monitored by TLC/LC-MS. The causality for heating is to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by flash chromatography.
5.2 Sonogashira Cross-Coupling
For the synthesis of 4-alkynylpyrazoles, the Sonogashira coupling is the reaction of choice. This transformation is critical for creating rigid linkers in molecules or for accessing compounds that can undergo further cycloaddition reactions.
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-iodo-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv.), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (4-10 mol%).
-
Solvent and Base: Evacuate and backfill with an inert gas. Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed. The copper(I) is crucial as it forms a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center, facilitating the coupling.
-
Workup and Purification: Upon completion, dilute the reaction with an organic solvent and wash with water and brine to remove the amine salts. Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Conclusion and Future Outlook
4-Iodo-3-(trifluoromethyl)-1H-pyrazole is more than just a chemical; it is a strategic tool for molecular innovation. Its carefully orchestrated arrangement of a trifluoromethyl group and an iodine atom on a privileged pyrazole scaffold provides chemists with a reliable and versatile platform for the synthesis of complex, high-value molecules. The robust and regioselective protocols for its synthesis, combined with its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings, ensure its continued importance in both academic and industrial research. As the demand for novel pharmaceuticals and agrochemicals with enhanced efficacy and tailored properties continues to grow, the strategic application of such powerful building blocks will be paramount in driving the next wave of discovery.
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